3-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride, Mixture of diastereomers
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Overview
Description
3-Aminospiro[33]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride typically begins with spiro[3.3]heptane derivatives.
Reaction Steps: The key steps involve the introduction of an amino group and a carboxylic acid group to the spiro[3.3]heptane core. This can be achieved through a series of reactions including nitration, reduction, and hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the spiro carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated spiro compounds, esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Spiro[2.2]heptane derivatives
3-aminocyclohexanecarboxylic acid hydrochloride
3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness: Unlike these compounds, 3-aminospiro[3.3]heptane-1-carboxylic acid hydrochloride has a unique spirocyclic structure that provides distinct chemical and physical properties, making it valuable in specific applications.
Properties
CAS No. |
2445793-56-4 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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